

Application Notes and Protocols: OG-L002 Hydrochloride in Sickle Cell Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183

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Introduction

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. A clinically validated therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. **OG-L002 hydrochloride** is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in the epigenetic silencing of the γ -globin genes, which are responsible for the production of the gamma-globin chains of HbF. Inhibition of LSD1 has emerged as a promising approach for reactivating HbF expression. These application notes provide a summary of the effects of OG-L002 in preclinical SCD models and detailed protocols for key experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the effects of **OG-L002 hydrochloride** in both in vivo and in vitro models of sickle cell disease.

Table 1: Effects of OG-L002 on Hematological Parameters in a Townes SCD Mouse Model[1]
[2]

Parameter	Control (DMSO)	OG-L002 (1 µg/g/day)	GSK-LSD1 (1 µg/g/day)
F-cells (%)	~2.5	6	8
Reticulocytes (%)	>50	22	13
γ-globin mRNA induction (fold change)	1	4.4	6.3
Total HbF (%)	0.2	0.37	0.53
Red Blood Cell (RBC) Count	Decreased	Increased	Increased
Hematocrit	Decreased	Increased	Increased
RBC Distribution Width (RDW)	Increased	Significantly Reduced	Significantly Reduced
Sickled RBCs	Present	Apparently Reduced	Apparently Reduced

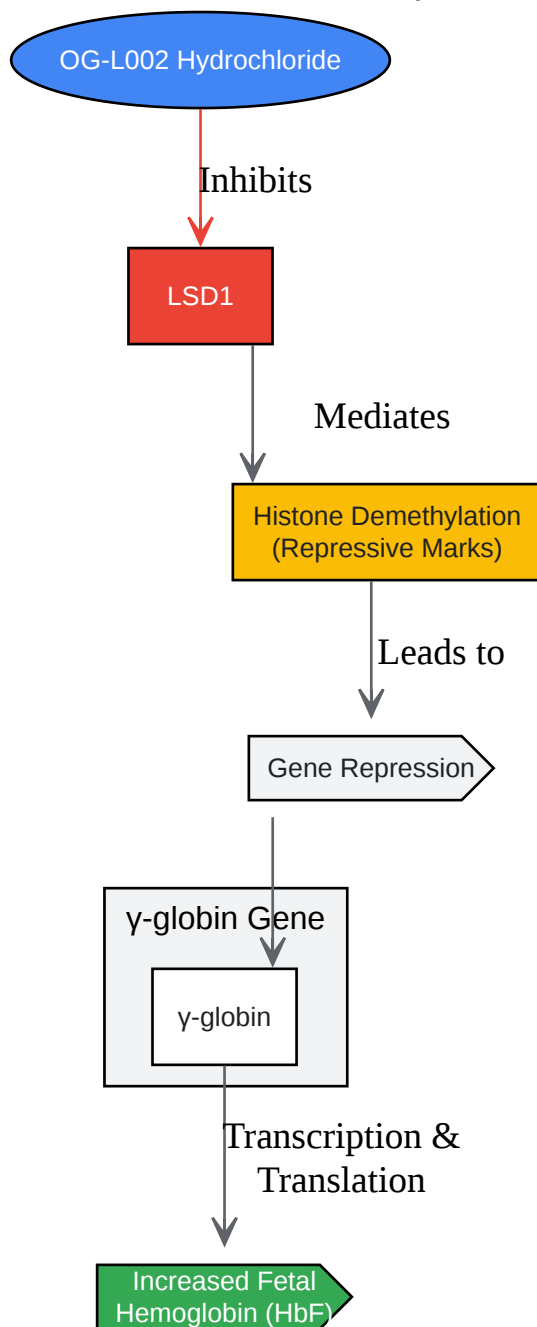
Table 2: Effects of OG-L002 on Fetal Hemoglobin Induction in Human Erythroid Progenitor (CD34+) Cells[1]

Treatment	Concentration (µM)	F-cells (%)
Control (DMSO)	-	Baseline
OG-L002	0.05	47.2
OG-L002	0.1	57.1
Hydroxyurea (HU)	50	39.3
RN-1	0.05	36.1
RN-1	0.1	30.1

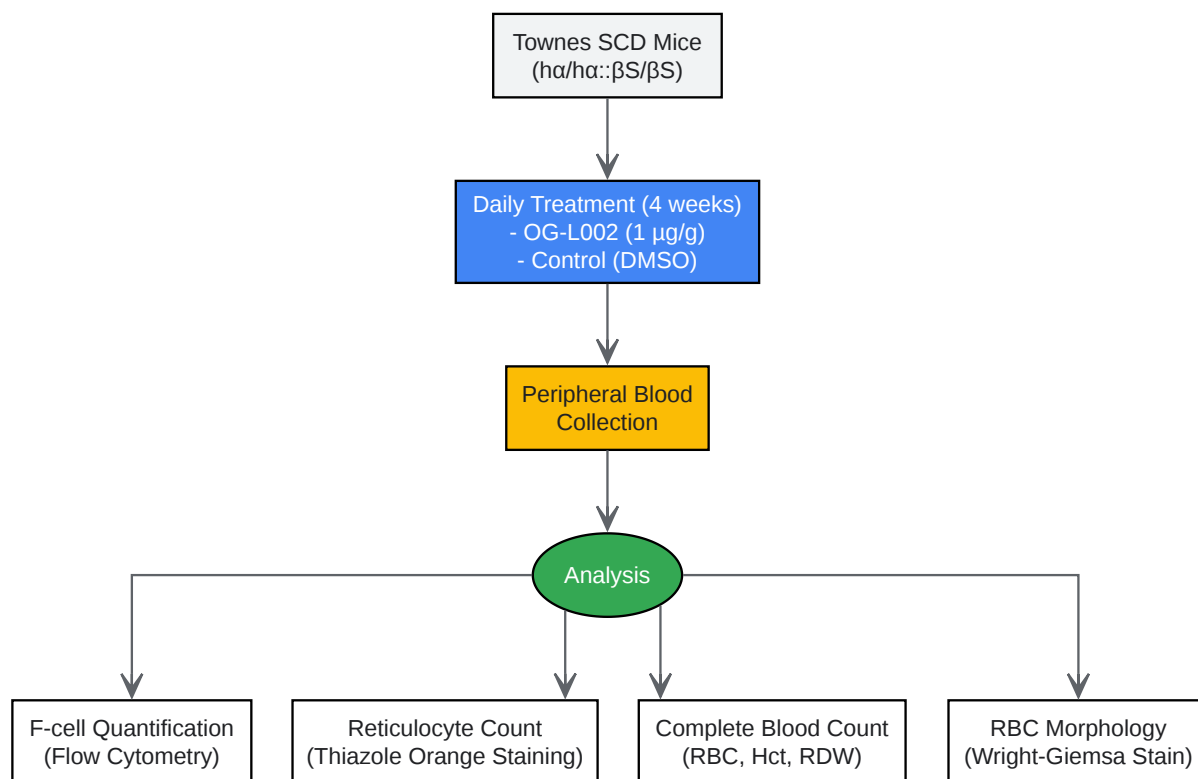
Signaling Pathway and Experimental Workflows

Signaling Pathway of LSD1 Inhibition for HbF Induction

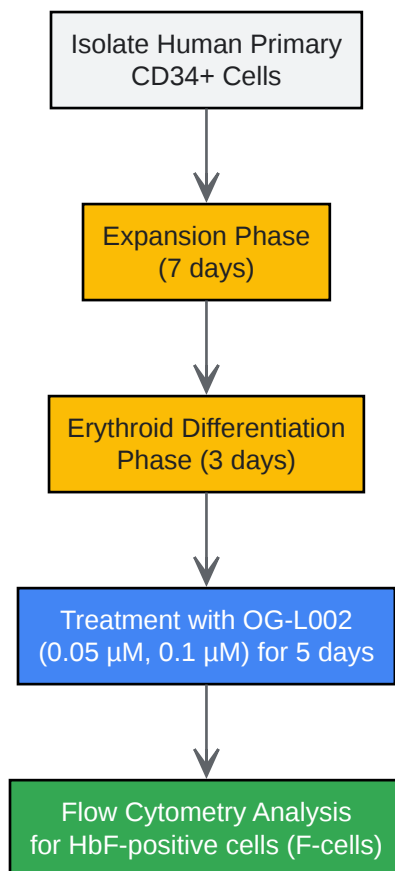
Mechanism of HbF Induction by OG-L002



In Vivo Evaluation of OG-L002 in SCD Mice



In Vitro Evaluation of OG-L002 in Human Cells



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References

- 1. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. murphylaboratory.com [murphylaboratory.com]
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